(E)-2-(4-Chlorophenyl)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]ethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-Chlorophenyl)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]ethenesulfonamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis Processes : Some studies have explored the synthesis of pyrazole derivatives, including those with benzenesulfonamide structures, highlighting methods for creating these compounds through reactions involving α, β-unsaturated aldehydes, phenylhydrazine hydrate, and various catalysts (Bayrak, 2021).
Molecular Docking and Structural Analysis : Certain studies have conducted molecular docking and crystallography to understand the orientation and interaction of pyrazole derivatives within specific biological targets, such as the cyclooxygenase-2 enzyme. This helps in predicting their biological activity and potential as therapeutic agents (Al-Hourani et al., 2015).
Pharmacological Applications
Anticancer Potential : Research has been conducted on the anticancer properties of pyrazole derivatives, including those with benzenesulfonamide structures. These studies have evaluated the compounds for their cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents (Gul et al., 2018).
Antimicrobial Activities : Some pyrazole derivatives have been tested for their antimicrobial properties against various bacteria and fungi, showing promising results in inhibiting the growth of these microorganisms (Hassan, 2013).
Endothelin Converting Enzyme Inhibition : Research on compounds like SM-19712, a pyrazole derivative, has shown inhibition of endothelin converting enzyme, suggesting potential therapeutic applications in conditions like acute renal failure (Matsumura et al., 2000).
Mecanismo De Acción
Mode of Action
It’s known that many similar compounds work by binding to their target proteins and modulating their activity . This can lead to changes in cellular processes and biochemical pathways.
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by EN300-26621057. Based on its structural similarity to other compounds, it may influence a variety of cellular processes .
Pharmacokinetics
For instance, the presence of the sulfonamide group may affect its absorption and distribution .
Result of Action
The molecular and cellular effects of EN300-26621057’s action are largely unknown due to the lack of specific target and pathway information. It’s possible that the compound could have various effects depending on the proteins it interacts with .
Action Environment
The action, efficacy, and stability of EN300-26621057 can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature .
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c22-17-11-9-16(10-12-17)13-14-28(26,27)23-15-20-19-7-4-8-21(19)25(24-20)18-5-2-1-3-6-18/h1-3,5-6,9-14,23H,4,7-8,15H2/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZKOKUVAKOXFO-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)N(N=C2CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.